CYP3A4 Enzyme Inhibition: Differential Potency Between Benzyl Ester and Free Acid Derivatives
Benzyl 2-methylquinoline-4-carboxylate demonstrates measurable but moderate inhibitory activity against recombinant human CYP3A4, with an IC50 value of 4.7 μM in supersome-based fluorescence assays using 7-benzyloxyquinoline as substrate [1]. This level of CYP3A4 interaction is significantly weaker than that observed for certain 2-aryl substituted quinoline-4-carboxylic acid derivatives, which have been reported to exhibit sub-micromolar CYP3A4 inhibition [2]. The benzyl ester group likely contributes to reduced heme iron coordination compared to free carboxylic acid analogs in this quinoline series, a structural feature relevant for assessing drug-drug interaction liability in early discovery screening.
| Evidence Dimension | CYP3A4 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 4.70 μM (4,700 nM) |
| Comparator Or Baseline | 2-aryl quinoline-4-carboxylic acid derivatives: IC50 < 1 μM |
| Quantified Difference | At least 4.7-fold lower potency (target compound less inhibitory) |
| Conditions | Recombinant human CYP3A4 expressed in supersomes; fluorescence method with 7-benzyloxyquinoline substrate |
Why This Matters
Lower CYP3A4 inhibition relative to free acid analogs suggests potentially reduced drug-drug interaction risk in screening cascades, an important procurement consideration for compounds destined for in vivo pharmacology studies.
- [1] BindingDB. BDBM50531003 (CHEMBL4463477): Inhibition of recombinant human CYP3A4 by benzyl 2-methylquinoline-4-carboxylate. View Source
- [2] Kim SH, et al. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2009;19(14):3908-3912. View Source
